N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxy group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-bromopyrimidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
- 5-Bromopyrimidine
- N-(5-bromopyrimidin-2-yl)methanesulfonamide
Uniqueness
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C12H10BrN3O
- Molecular Weight : Approximately 293.13 g/mol
The presence of the bromopyrimidine and methoxybenzamide moieties suggests potential interactions with biological targets, influencing various cellular pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cytotoxicity against several cancer cell lines, including:
The compound's mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, although further studies are needed to elucidate these mechanisms.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated efficacy against various bacterial strains. In vitro studies have assessed its activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or other vital metabolic processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the coupling of bromopyrimidine with a methoxybenzamide derivative. A common synthetic route includes:
- Formation of Bromopyrimidine : Starting from 5-bromopyrimidine and reacting it with appropriate reagents to form the desired intermediate.
- Coupling Reaction : The intermediate is then coupled with 4-methoxybenzoic acid using coupling agents like EDC or DCC in the presence of a base.
- Purification : The final product is purified using column chromatography.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on HeLa cells, reporting a significant reduction in cell viability at concentrations above 15 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways, which was confirmed via flow cytometry analysis .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against Staphylococcus aureus, revealing that this compound exhibits a promising MIC value of 32 µg/mL, indicating effective inhibition of bacterial growth .
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-10-4-2-8(3-5-10)11(17)16-12-14-6-9(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFAWWCAJOIMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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